

On-Target Efficacy of ATSP-7041 in Cancer Cells: A Comparative Analysis

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Compound of Interest

Compound Name: ATSP-7041

Cat. No.: B605680

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ATSP-7041, a stapled alpha-helical peptide, has emerged as a potent dual inhibitor of Murine Double Minute 2 (MDM2) and Murine Double Minute X (MDMX), key negative regulators of the p53 tumor suppressor. By disrupting the p53-MDM2/MDMX interaction, **ATSP-7041** aims to reactivate the p53 pathway, a critical mechanism for inducing cell cycle arrest and apoptosis in cancer cells harboring wild-type p53. This guide provides an objective comparison of **ATSP-7041**'s on-target effects with other p53-MDM2 pathway inhibitors, supported by experimental data to aid in research and development decisions.

Mechanism of Action: Dual Inhibition of MDM2 and MDMX

ATSP-7041 is designed to mimic the alpha-helical structure of the p53 transactivation domain, enabling it to bind with high affinity to the p53-binding pockets of both MDM2 and MDMX.^{[1][2]} This dual inhibitory action is a key differentiator from many small-molecule inhibitors that primarily target MDM2. The overexpression of MDMX is a known resistance mechanism to MDM2-selective inhibitors, making **ATSP-7041** a promising therapeutic strategy for a broader range of p53 wild-type cancers.^{[3][4]}

The reactivation of p53 by **ATSP-7041** leads to the transcriptional upregulation of downstream target genes, including CDKN1A (encoding p21) and PUMA, which respectively mediate cell cycle arrest and apoptosis.

Comparative Performance Data

The following tables summarize the quantitative data on the binding affinity and cellular activity of **ATSP-7041** in comparison to other well-characterized MDM2 inhibitors.

Table 1: Comparative Binding Affinity to MDM2 and MDMX

Compound	Target(s)	Binding Affinity (Ki/KD, nM) to MDM2	Binding Affinity (Ki/KD, nM) to MDMX	Reference(s)
ATSP-7041	MDM2/MDMX	0.9 (Ki), 0.91 (KD)	7 (Ki), 2.31 (KD)	[5] [6]
Nutlin-3a	MDM2	52 (Ki)	>1,000 (Ki)	[5]
RG7112	MDM2	11 (KD)	Not reported	[7] [8]
ALRN-6924	MDM2/MDMX	High Affinity	High Affinity	[2] [9] [10]

Note: Ki (inhibition constant) and KD (dissociation constant) are measures of binding affinity; lower values indicate stronger binding. Data for ALRN-6924 is described as "high affinity" in the literature, with specific nanomolar values not consistently reported in the reviewed sources.

Table 2: Comparative In Vitro Cellular Activity (IC50, μ M)

Compound	SJSA-1 (MDM2- amplified Osteosarcoma)	MCF-7 (MDMX- overexpressin g Breast Cancer)	Other p53 wild-type cell lines	Reference(s)
ATSP-7041	Submicromolar	Submicromolar	HCT-116, RKO: Submicromolar	[5][11]
Nutlin-3a	~1.6 - 8.6	~1.4 - 10	HCT116 p53+/: 4.15	[4][10]
RG7112	0.30	0.54	HCT116: 0.54, RKO: 0.35	[8]
ALRN-6924	Not specified	Not specified	Active in various p53-WT cancer cell lines	[12]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. These values can vary depending on the specific experimental conditions (e.g., assay type, incubation time). The data presented is a compilation from multiple sources and direct comparison should be made with caution.

Table 3: Comparative In Vivo Efficacy in Xenograft Models

Compound	Cancer Model	Dosing	Tumor Growth Inhibition (TGI)	Reference(s)
ATSP-7041	SJSA-1 (Osteosarcoma)	30 mg/kg, i.v., every other day	61%	[13]
RG7112	SJSA-1 (Osteosarcoma)	50 mg/kg, p.o., daily	74%	[2]
ATSP-7041	MCF-7 (Breast Cancer)	30 mg/kg, i.v., every other day	87%	[13]
RG7112	MCF-7 (Breast Cancer)	100 mg/kg, p.o., daily	74%	[13]

Note: TGI is a measure of the effectiveness of a treatment to inhibit tumor growth. i.v. = intravenous, p.o. = oral administration.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the on-target effects of **ATSP-7041**.

Co-Immunoprecipitation (Co-IP) for p53-MDM2/MDMX Interaction

This assay is used to determine if **ATSP-7041** can disrupt the interaction between p53 and its negative regulators, MDM2 and MDMX, within cancer cells.

- **Cell Culture and Treatment:** Plate p53 wild-type cancer cells (e.g., MCF-7) and allow them to reach 70-80% confluency. Treat the cells with **ATSP-7041** at various concentrations or a vehicle control (e.g., DMSO) for a specified period (e.g., 4-24 hours).
- **Cell Lysis:** Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a Co-IP lysis buffer containing protease and phosphatase inhibitors.
- **Immunoprecipitation:** Incubate the cleared cell lysates with an antibody specific for p53 overnight at 4°C. Add Protein A/G beads to pull down the p53-antibody complexes.
- **Washing and Elution:** Wash the beads multiple times with lysis buffer to remove non-specific binding. Elute the bound proteins from the beads using a sample buffer and by boiling.
- **Western Blot Analysis:** Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against MDM2, MDMX, and p53 to detect the amount of co-immunoprecipitated proteins. A decrease in the amount of MDM2 and MDMX pulled down with p53 in **ATSP-7041**-treated cells compared to the control indicates disruption of the interaction.

Western Blot Analysis for p53 Pathway Activation

This technique is used to measure the protein levels of p53 and its downstream targets, such as p21 and MDM2, following treatment with **ATSP-7041**.

- **Cell Culture and Lysis:** Treat cancer cells with varying concentrations of **ATSP-7041** for a designated time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
- **Immunoblotting:** Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for p53, p21, MDM2, and a loading control (e.g., β -actin or GAPDH). Follow this with incubation with a corresponding HRP-conjugated secondary antibody.
- **Detection:** Visualize the protein bands using a chemiluminescent substrate and an imaging system. An increase in p53, p21, and MDM2 protein levels in **ATSP-7041**-treated cells demonstrates activation of the p53 pathway.

Quantitative Real-Time PCR (qRT-PCR) for p21 Gene Expression

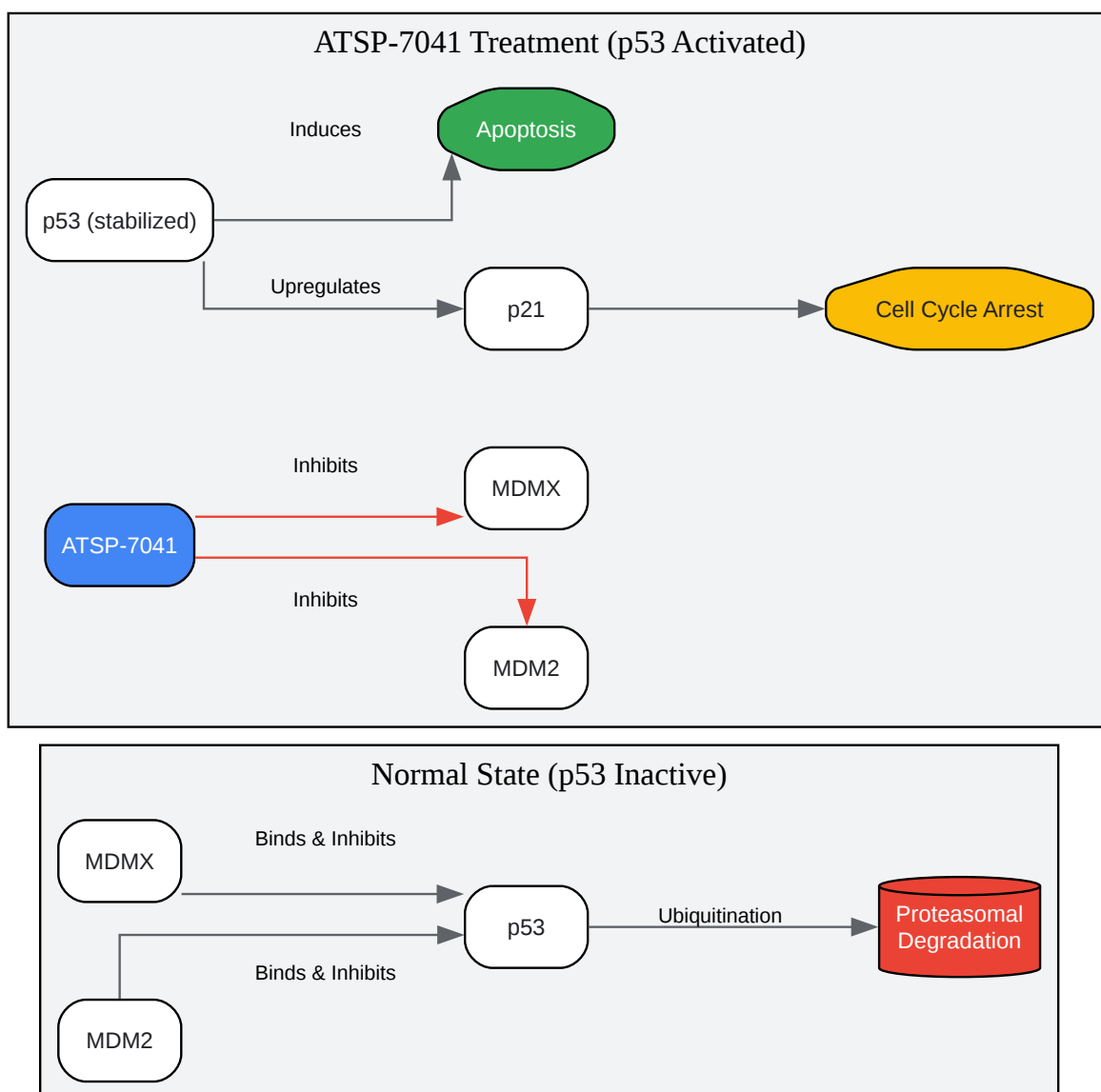
This method quantifies the mRNA levels of p53 target genes, such as p21, to confirm transcriptional activation of the p53 pathway.

- **Cell Treatment and RNA Extraction:** Treat cells with **ATSP-7041**. Extract total RNA from the cells using a suitable kit.
- **cDNA Synthesis:** Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
- **qPCR:** Perform real-time PCR using primers specific for the p21 gene and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

- **Data Analysis:** Analyze the amplification data to determine the relative fold change in p21 mRNA expression in treated cells compared to untreated controls. An increase in p21 mRNA levels indicates p53-dependent transcriptional activation.

Visualizing On-Target Effects and Experimental Workflows

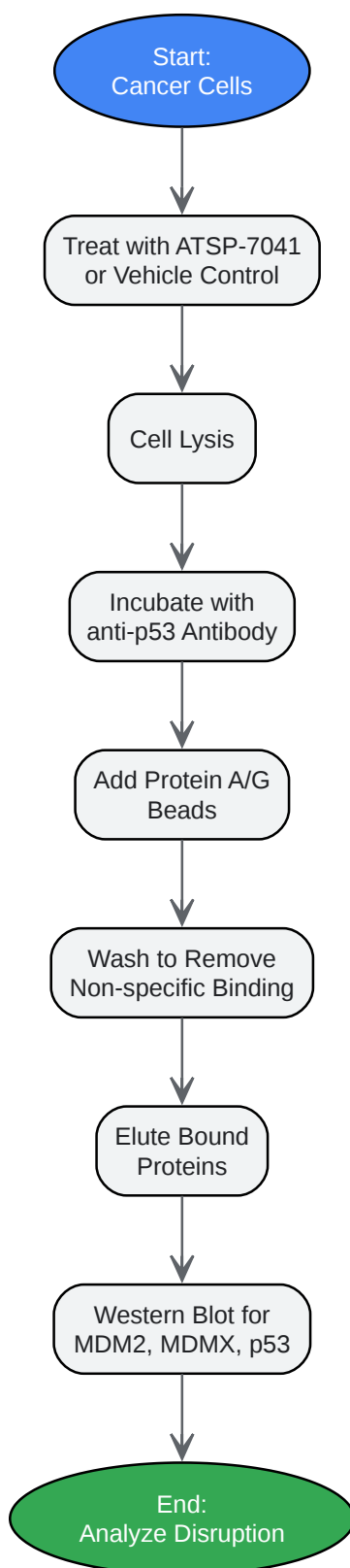
Diagram 1: **ATSP-7041** Mechanism of Action



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Caption: **ATSP-7041** reactivates p53 by inhibiting MDM2 and MDMX.

Diagram 2: Co-Immunoprecipitation Experimental Workflow



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Caption: Workflow for validating p53-MDM2/MDMX interaction disruption.

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